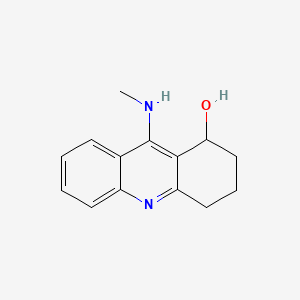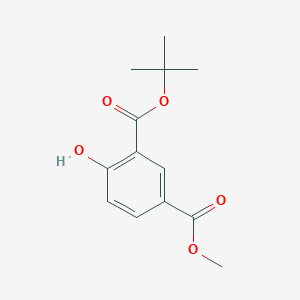
4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile is an organic compound with the molecular formula C13H9ClN2O2 and a molecular weight of 260.68 g/mol . This compound is characterized by the presence of a chloro-substituted benzonitrile moiety and a hydroxy-methoxy-substituted pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2-hydroxy-5-methoxypyridine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium azide (NaN3) in DMF, thiourea in ethanol.
Major Products Formed
Oxidation: Formation of 4-chloro-2-(2-oxo-5-methoxypyridin-4-YL)benzonitrile.
Reduction: Formation of 4-chloro-2-(2-hydroxy-5-methoxypyridin-4-YL)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the pyridine ring can form hydrogen bonds with active sites of enzymes or receptors, while the chloro and nitrile groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(2-hydroxy-5-methylpyridin-4-YL)benzonitrile
- 4-Chloro-2-(2-hydroxy-5-ethoxypyridin-4-YL)benzonitrile
- 4-Chloro-2-(2-hydroxy-5-aminopyridin-4-YL)benzonitrile
Uniqueness
4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile is unique due to the presence of both hydroxy and methoxy groups on the pyridine ring, which can enhance its solubility and reactivity compared to similar compounds. This unique combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H9ClN2O2 |
|---|---|
Peso molecular |
260.67 g/mol |
Nombre IUPAC |
4-chloro-2-(5-methoxy-2-oxo-1H-pyridin-4-yl)benzonitrile |
InChI |
InChI=1S/C13H9ClN2O2/c1-18-12-7-16-13(17)5-11(12)10-4-9(14)3-2-8(10)6-15/h2-5,7H,1H3,(H,16,17) |
Clave InChI |
FRGNAJIDABIWHR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CNC(=O)C=C1C2=C(C=CC(=C2)Cl)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Amino-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8462557.png)

![1,3-Dihydro-3-methyl-1-(2-thiazolylimino)-furo[3,4-b]quinoline-9-ol](/img/structure/B8462566.png)
![methyl {[(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoyl]amino}acetate](/img/structure/B8462581.png)

